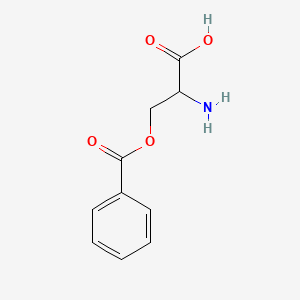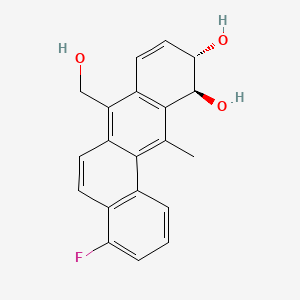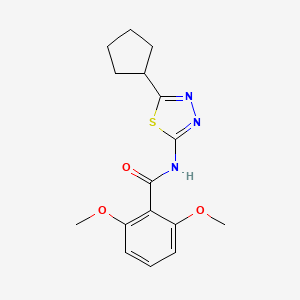
N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopentyl group attached to the thiadiazole ring and a dimethoxybenzamide moiety.
准备方法
The synthesis of N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate aniline derivative with dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Halides, amines
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
- N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide
- N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide
These compounds share the thiadiazole core structure but differ in the substituents attached to the benzamide moiety. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
82559-56-6 |
|---|---|
分子式 |
C16H19N3O3S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H19N3O3S/c1-21-11-8-5-9-12(22-2)13(11)14(20)17-16-19-18-15(23-16)10-6-3-4-7-10/h5,8-10H,3-4,6-7H2,1-2H3,(H,17,19,20) |
InChI 键 |
CNDROEIIKROUQL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

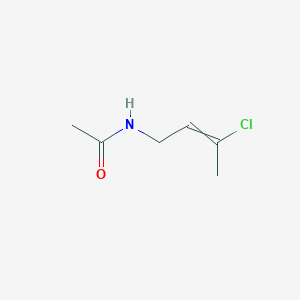
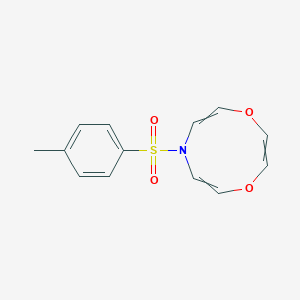
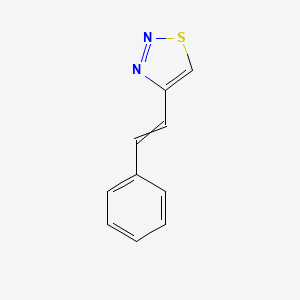
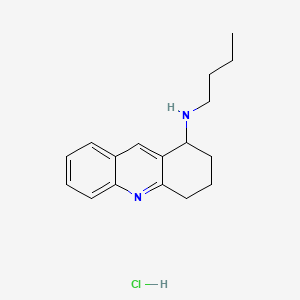
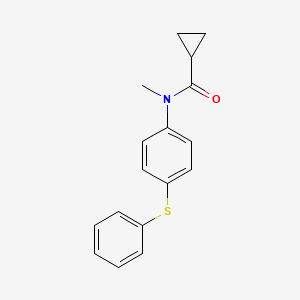
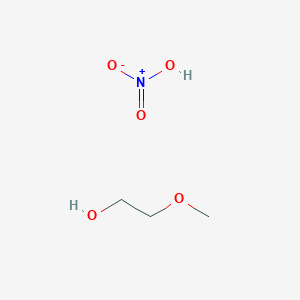
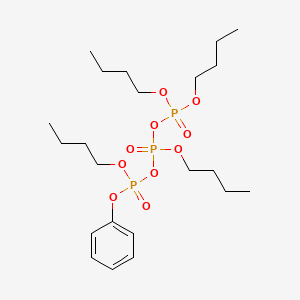
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

